5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide
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Overview
Description
5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide is a secondary amino compound. It is a derivative of ammonia where the nitrogen is substituted by a 1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl group and a 2-(2-ethoxyphenoxy)ethyl group . This compound is known for its applications in medicinal chemistry, particularly in the treatment of benign prostatic hyperplasia (BPH).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide involves multiple steps. One common method includes the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-(2-ethoxyphenoxy)propanol. This intermediate is then reacted with 3-aminopropylamine to yield 2-[3-(2-ethoxyphenoxy)propylamino]propane. Finally, this compound is sulfonated with 2-methoxybenzenesulfonyl chloride to produce the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinamides or thiols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other active compounds
Mechanism of Action
The compound exerts its effects by blocking alpha-1A and alpha-1B adrenergic receptors, which are predominantly found in the prostate and bladder. This antagonism leads to the relaxation of smooth muscle in these tissues, improving urinary flow and reducing symptoms of BPH . The molecular targets include the alpha-1A and alpha-1B adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: A well-known alpha-1A and alpha-1B adrenergic receptor antagonist used for similar medical applications.
Silodosin: Another alpha-1A adrenergic receptor antagonist with a similar mechanism of action.
Alfuzosin: An alpha-1 adrenergic receptor antagonist used in the treatment of BPH.
Uniqueness
5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which provides a distinct pharmacokinetic profile and receptor selectivity compared to other similar compounds .
Properties
Molecular Formula |
C21H30N2O5S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-[2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25) |
InChI Key |
SQOCZDWIAGIVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Origin of Product |
United States |
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